Vasodilatory Potency: Stereochemistry Dictates Functional Activity in Coronary Arteries
In a direct head-to-head comparison using bovine coronary arterial rings, the 14(S),15(R)-(cis)-epoxide stereoisomer was significantly more potent as a vasodilator than its enantiomer, 14(R),15(S)-EET [1]. The 14,15-EET-methyl ester derivative fully retained this vasodilatory activity, in contrast to the alcohol analog which was inactive, confirming the necessity of the carboxyl moiety and the tolerability of the methyl ester modification [1].
| Evidence Dimension | Vasodilatory potency (stereoisomer comparison) |
|---|---|
| Target Compound Data | 14(S),15(R)-(cis)-EET and its methyl ester retained full vasodilatory activity |
| Comparator Or Baseline | 14(R),15(S)-EET enantiomer; 14,15-EET-alcohol analog |
| Quantified Difference | 14(S),15(R) > 14(R),15(S); Methyl ester = Full activity vs. Alcohol analog = No activity |
| Conditions | Bovine coronary arterial rings; relaxation assay |
Why This Matters
This data proves that stereochemical configuration is a primary determinant of vascular bioactivity, making the 14S,15R isomer essential for studies requiring a potent and authentic vasodilatory signal.
- [1] Falck JR, Krishna UM, Reddy YK, Kumar PS, Reddy KM, Hittner SB, Deeter C, Sharma KK, Gauthier KM, Campbell WB. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation. Am J Physiol Heart Circ Physiol. 2003;284(1):H337-49. PMID: 12388250. View Source
